

D-Erythro-Sphingosyl Phosphoinositol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *D-Erythro-sphingosyl
phosphoinositol*

Cat. No.: *B15545944*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythro-sphingosyl phosphoinositol is a member of the complex family of sphingolipids, which are integral components of cellular membranes and play crucial roles in signal transduction.[1] This guide provides a detailed overview of the chemical structure, biological significance, and experimental analysis of **D-Erythro-sphingosyl phosphoinositol** and its closely related counterparts. Understanding the intricacies of this molecule is paramount for researchers investigating cellular signaling, membrane biology, and the development of novel therapeutics targeting sphingolipid metabolic pathways.

Chemical Structure and Physicochemical Properties

D-Erythro-sphingosyl phosphoinositol is composed of three primary moieties: a D-erythro-sphingosine backbone, a myo-inositol headgroup, and a phosphodiester bond linking the two. The sphingosine component is an 18-carbon amino alcohol with a characteristic trans double bond between carbons 4 and 5.[2][3] The phosphoinositol headgroup provides a critical site for further modifications and interactions with cellular machinery.

While specific experimental data for **D-Erythro-sphingosyl phosphoinositol** is limited in publicly available literature, the physicochemical properties can be inferred from its constituent parts and related molecules. The following table summarizes key computed physicochemical

properties for D-erythro-sphingosine and the closely related signaling molecule, sphingosine-1-phosphate (S1P).

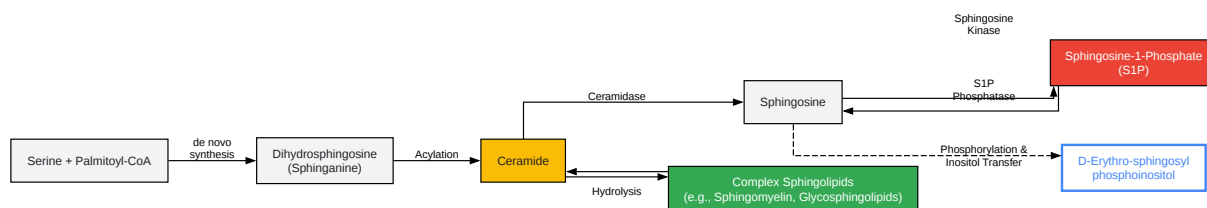
Property	D-erythro-sphingosine	Sphingosine-1-phosphate (S1P)	Data Source
Molecular Formula	C18H37NO2	C18H38NO5P	PubChem[4][5]
Molecular Weight	299.5 g/mol	379.5 g/mol	PubChem[4][5]
Topological Polar Surface Area	66.48 Å ²	113.01 Å ²	LIPID MAPS[2][6]
Hydrogen Bond Donors	3	4	LIPID MAPS[2][6]
Hydrogen Bond Acceptors	2	5	LIPID MAPS[2][6]
logP	4.78	5.24	LIPID MAPS[2][6]

Biological Significance and Signaling Pathways

Sphingolipids are not merely structural components of membranes; they are key players in a complex network of metabolic and signaling pathways that regulate fundamental cellular processes, including proliferation, apoptosis, and differentiation.[4] While the direct signaling role of **D-Erythro-sphingosyl phosphoinositol** is an area of ongoing research, the broader sphingolipid metabolic and signaling pathways provide a critical framework for understanding its potential functions.

Sphingolipid Metabolism

The biosynthesis of sphingolipids, including the precursors to **D-Erythro-sphingosyl phosphoinositol**, is a highly regulated process that begins in the endoplasmic reticulum. The core of all sphingolipids is a sphingoid base, such as sphingosine.[1] This backbone can be acylated to form ceramides, which are central hubs in sphingolipid metabolism. Ceramides can be further modified with different headgroups to generate a vast array of complex sphingolipids. For instance, in yeast, inositol phosphoceramide (IPC) is synthesized by the transfer of phosphoinositol from phosphatidylinositol to ceramide.[6][7]

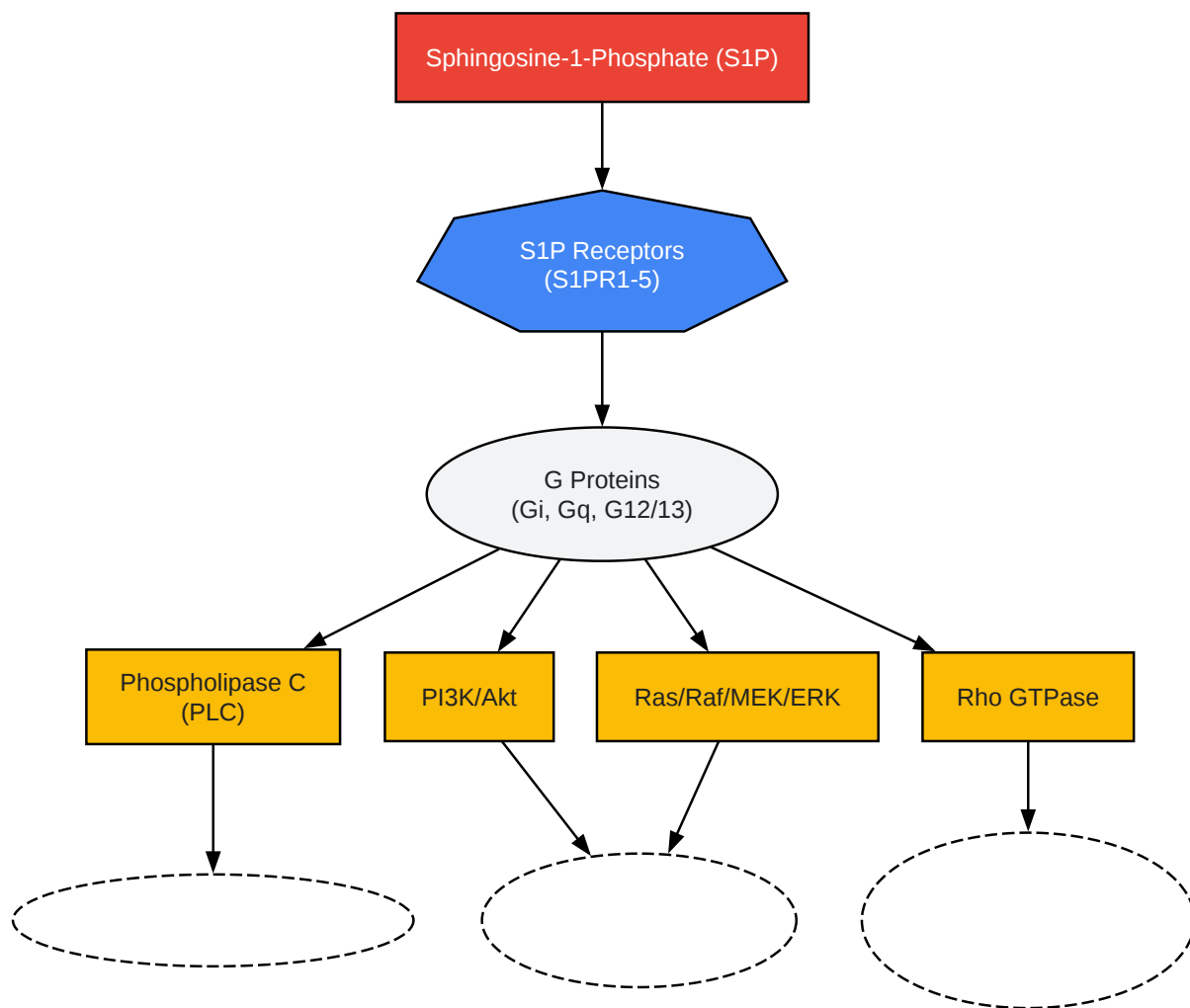


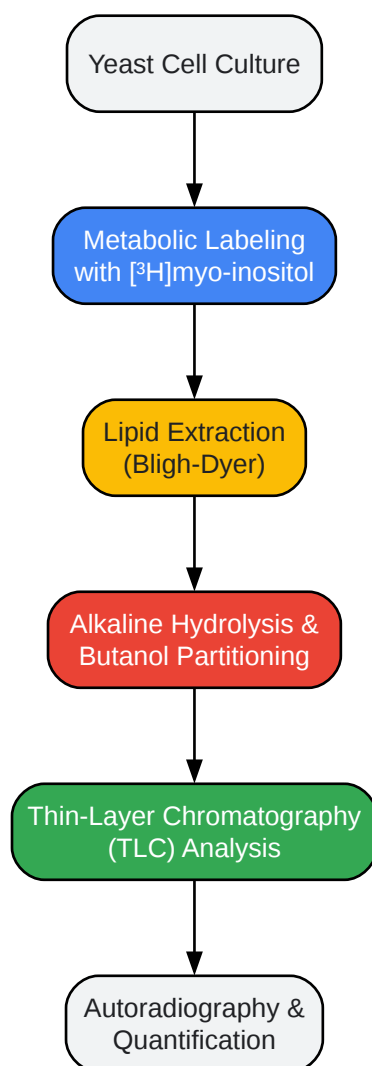
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Simplified overview of the sphingolipid metabolic pathway.

Sphingolipid Signaling

The most extensively studied sphingolipid signaling molecule is Sphingosine-1-Phosphate (S1P).[4] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5.[8][9] This interaction initiates a cascade of downstream signaling events that regulate a multitude of cellular responses. The signaling pathways activated by S1P are cell-type and receptor-subtype specific, highlighting the complexity of sphingolipid-mediated signaling. It is plausible that **D-Erythro-sphingosyl phosphoinositol** may also function as a signaling molecule, potentially through its own set of receptors or by modulating the activity of other signaling pathways.





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